

Spectroscopic Characterization of (1S,2S,4S)-1,2,4-trimethylcyclohexane: A Technical Guide

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Compound of Interest

Compound Name: (1S,2S,4S)-1,2,4-trimethylcyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(1S,2S,4S)-1,2,4-trimethylcyclohexane**. Due to the limited availability of experimental data for this specific stereoisomer, this document presents data for closely related isomers and the general 1,2,4-trimethylcyclohexane structure. This information serves as a valuable reference point for the identification and characterization of this compound and its related structures in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1,2,4-trimethylcyclohexane and its isomers. It is important to note that mass spectrometry and infrared spectroscopy are generally insensitive to stereoisomerism, while NMR spectroscopy is highly sensitive to the local chemical environment of each nucleus.

Table 1: Mass Spectrometry Data for 1,2,4-trimethylcyclohexane

m/z	Relative Intensity (%)	Proposed Fragment
126	15	[M] ⁺ (Molecular Ion)
111	30	[M - CH ₃] ⁺
97	45	[M - C ₂ H ₅] ⁺
83	100	[M - C ₃ H ₇] ⁺ (Base Peak)
69	85	[C ₅ H ₉] ⁺
55	70	[C ₄ H ₇] ⁺
41	60	[C ₃ H ₅] ⁺

Note: Data is representative of the general fragmentation pattern for 1,2,4-trimethylcyclohexane isomers as obtained from the NIST Mass Spectrometry Data Center. The base peak at m/z 83 corresponds to the loss of a propyl group.

Table 2: Infrared (IR) Spectroscopy Data for 1,2,4-trimethylcyclohexane

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2950 - 2850	C-H Stretch	Alkane (CH, CH ₂ , CH ₃)
1465 - 1445	C-H Bend (Scissoring)	CH ₂
1380 - 1370	C-H Bend (Rocking)	CH ₃

Note: This data represents the characteristic IR absorptions for a saturated hydrocarbon. The spectrum is dominated by C-H stretching and bending vibrations.^{[1][2]} Specific differences between stereoisomers would be subtle and primarily in the fingerprint region (below 1500 cm⁻¹).^[2]

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,2,4-trimethylcyclohexane Isomers

Carbon Atom	Predicted Chemical Shift (ppm) - (1S,2S,4S)
C1	35.5
C2	33.8
C3	31.2
C4	32.1
C5	31.2
C6	35.5
C7 (1-CH ₃)	22.5
C8 (2-CH ₃)	22.5
C9 (4-CH ₃)	22.5

Note: These are predicted chemical shifts. Experimental values can vary based on solvent and other experimental conditions. Due to the lack of specific experimental data for the (1S,2S,4S) isomer, these values are for a representative cis/trans configuration of 1,2,4-trimethylcyclohexane.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of volatile hydrocarbons like trimethylcyclohexanes and can be adapted for specific instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a mixture containing trimethylcyclohexane isomers and to obtain their mass spectra for identification.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

- Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

Sample Preparation:

- Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile solvent such as hexane or dichloromethane.[\[3\]](#)[\[4\]](#)
- For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.[\[3\]](#)
- Transfer the diluted sample to a 2 mL autosampler vial.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 50:1 (can be adjusted based on sample concentration)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 5 °C/min to 150 °C.
 - Hold: 5 minutes at 150 °C.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **(1S,2S,4S)-1,2,4-trimethylcyclohexane**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).[\[5\]](#)
- Ensure the sample is fully dissolved; vortex or sonicate if necessary.[\[5\]](#)
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[6\]](#)
- Cap the NMR tube to prevent solvent evaporation.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more (due to the lower natural abundance of ^{13}C).

- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(1S,2S,4S)-1,2,4-trimethylcyclohexane**.

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer.
- Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for neat liquid analysis.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of the neat liquid sample directly onto the ATR crystal.

Sample Preparation (Neat Liquid on Salt Plates):

- Place one or two drops of the neat liquid sample onto a clean, dry salt plate.
- Carefully place a second salt plate on top, spreading the liquid into a thin film.
- Mount the plates in the spectrometer's sample holder.

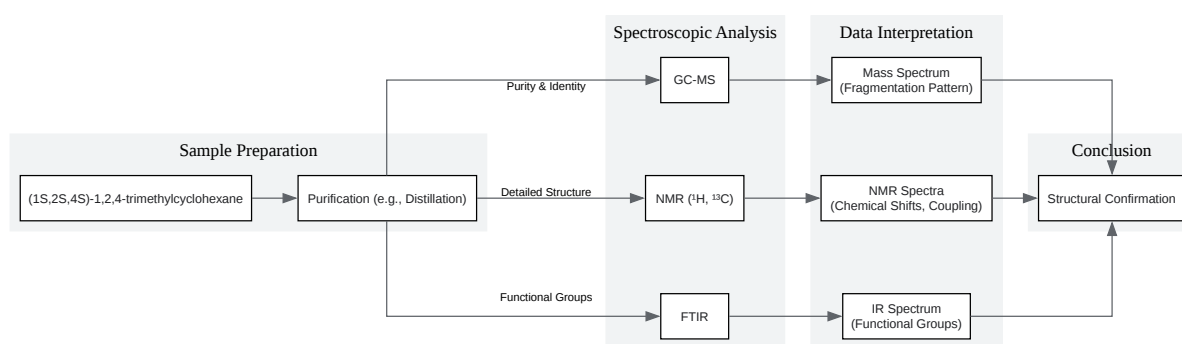
IR Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

- A background spectrum of the clean, empty ATR crystal or salt plates should be acquired prior to running the sample.

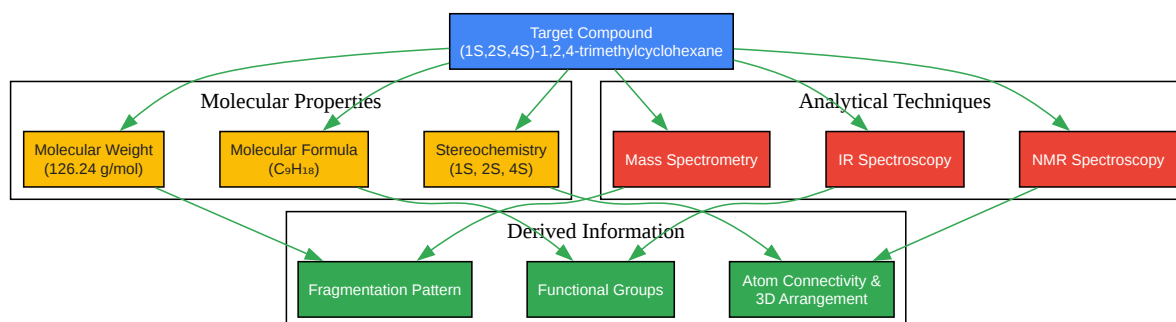
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **(1S,2S,4S)-1,2,4-trimethylcyclohexane**.



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Caption: Workflow for the spectroscopic analysis of **(1S,2S,4S)-1,2,4-trimethylcyclohexane**.



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Caption: Logical relationships between compound properties and spectroscopic techniques.

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